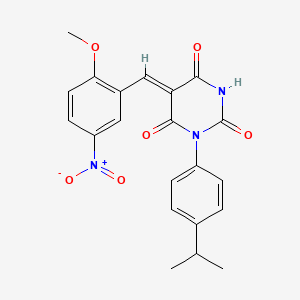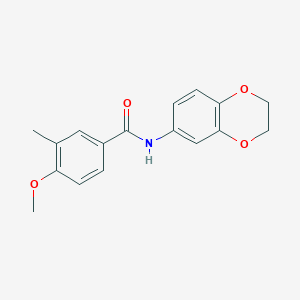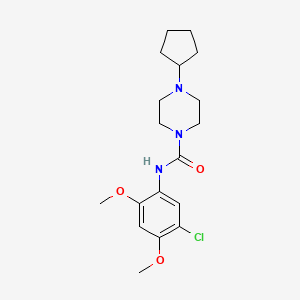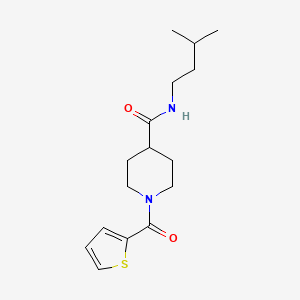![molecular formula C11H10ClNO4 B4707000 4-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4707000.png)
4-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-2-butenoic acid
説明
4-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-2-butenoic acid, also known as CI-994, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been identified as potential therapeutic agents for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. CI-994 has been extensively studied for its potential as an anticancer agent, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
作用機序
4-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-2-butenoic acid is a HDAC inhibitor, which means that it inhibits the activity of HDAC enzymes. HDAC enzymes are responsible for removing acetyl groups from histone proteins, which results in the repression of gene expression. By inhibiting HDAC activity, this compound promotes the acetylation of histone proteins, which leads to the activation of gene expression. This activation of gene expression can result in the induction of cell cycle arrest, apoptosis, and inhibition of angiogenesis, which are the mechanisms by which this compound exerts its anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its HDAC inhibitory activity, this compound has been shown to inhibit the activity of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is involved in the detoxification of reactive oxygen species. This inhibition of NQO1 activity can result in the accumulation of reactive oxygen species, which can contribute to the induction of apoptosis. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition of topoisomerase II activity can result in DNA damage and the induction of apoptosis.
実験室実験の利点と制限
4-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-2-butenoic acid has several advantages as a research tool. It is a potent HDAC inhibitor, which makes it useful for studying the role of HDAC enzymes in gene expression and disease. This compound has also been extensively studied in preclinical models of cancer and neurodegenerative diseases, which makes it a valuable tool for studying the mechanisms of these diseases. However, this compound has several limitations as a research tool. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. This compound has also been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 4-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-2-butenoic acid. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of research is the investigation of the role of HDAC enzymes in other diseases, such as inflammatory diseases and metabolic disorders. Additionally, the neuroprotective effects of this compound in animal models of neurodegenerative diseases warrant further investigation. Finally, the development of more effective delivery methods for this compound, such as nanoparticles or liposomes, could improve its efficacy and reduce its toxicity in vivo.
科学的研究の応用
4-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-2-butenoic acid has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer cells. This compound exerts its anticancer effects by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis. In addition to its anticancer activity, this compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
(Z)-4-(5-chloro-2-methoxyanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c1-17-9-3-2-7(12)6-8(9)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b5-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDANBVWZPKYJKB-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4706917.png)
![4-{[({1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}amino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4706918.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4706925.png)

![1-[6-(2-methylphenoxy)hexyl]pyrrolidine](/img/structure/B4706950.png)

![4-[2-(allyloxy)-5-bromobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B4706959.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B4706984.png)
![N-(4-anilinophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4706991.png)



![N-(3-chloro-2-methylphenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4707018.png)